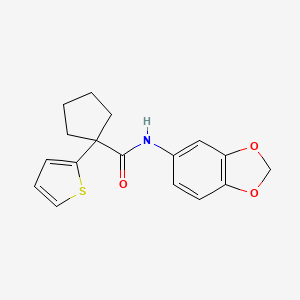
N-(2H-1,3-benzodioxol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-16(17(7-1-2-8-17)15-4-3-9-22-15)18-12-5-6-13-14(10-12)21-11-20-13/h3-6,9-10H,1-2,7-8,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKCJMYRHQRIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The synthetic route may include the formation of the benzodioxole and thiophene derivatives followed by cyclization and amide formation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzodioxole structures. For example, derivatives of benzodioxole have shown cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. These compounds often induce apoptosis and inhibit DNA synthesis, which are critical mechanisms in cancer therapy.
Table 1: Cytotoxic Effects of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | A549 | 10.5 | Induces apoptosis |
| Compound 5 | C6 | 12.0 | Disturbs mitochondrial potential |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
In addition to anticancer activity, some benzodioxole derivatives have been evaluated for their inhibitory effects on cholinesterases (AChE and BuChE). However, studies indicate that the anticancer activity does not correlate with cholinesterase inhibition, suggesting distinct pathways for these biological effects .
Case Studies
A notable case study involved the evaluation of a series of benzodioxole-based thiosemicarbazone derivatives, where one compound demonstrated significant cytotoxicity against A549 cells while exhibiting low toxicity to normal NIH/3T3 fibroblast cells. This selectivity is crucial for developing effective cancer therapeutics that minimize side effects on healthy tissues .
Mechanistic Insights
Molecular docking studies have been employed to understand the interaction between this compound and target proteins involved in cancer progression. The binding affinity and interaction patterns provide insights into how these compounds may exert their biological effects at the molecular level.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


